![molecular formula C15H12N4O3S B2996829 7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-18-8](/img/structure/B2996829.png)
7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
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Description
The compound “7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a methylsulfanyl group (-SCH3), and a pyrido[1,2-a][1,3,5]triazin-4-one ring system .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive .Scientific Research Applications
Structural Insights and Molecular Interactions
Research has delved into the molecular structure and bonding characteristics of similar compounds, highlighting significant bond fixation within their heterocyclic components. Studies like those conducted by Insuasty et al. (2006) on related molecules show no direction-specific intermolecular interactions for some structures, whereas others are linked by a combination of hydrogen bonds, forming intricate sheets containing centrosymmetric rings (Insuasty et al., 2006).
Synthetic Pathways and Chemical Reactivity
The synthetic approaches and spectral data for pyrido[2,3-e]-as-triazines, including the preparation of 3-phenyl derivatives through cyclization reactions, have been documented. This reflects the compound's adaptability and potential for creating diverse derivatives with varied biological activities (Pie & Quéguiner, 1989). Additionally, the synthesis of triazolo[1,5-a]triazin-7-one derivatives indicates the potential for generating novel compounds with specific functionalities (Heras et al., 2003).
Potential Biological Applications
Although direct studies on "7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one" are scarce, research on structurally related compounds suggests potential biological applications. For instance, the synthesis and study of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs against vaccinia virus by Shabunina et al. (2021) demonstrate the antiviral potential of triazine derivatives (Shabunina et al., 2021).
Drug Delivery and Binding Studies
Innovative applications in drug delivery have also been explored, such as the encapsulation of lipophilic derivatives in water-soluble metalla-cages for improved cytotoxicity and potential therapeutic use (Mattsson et al., 2010). Moreover, the binding studies of novel sulfonated zinc-triazine complexes with bovine serum albumin (BSA) indicate the significance of these compounds in bioavailability and serum distribution (Abeydeera et al., 2018).
properties
IUPAC Name |
7-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-10-5-6-13-16-14(17-15(20)18(13)8-10)23-9-11-3-2-4-12(7-11)19(21)22/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDLFQNBBJTKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
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